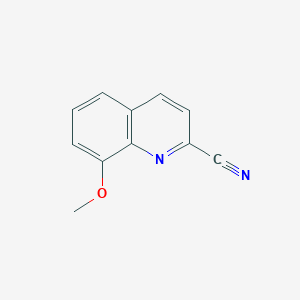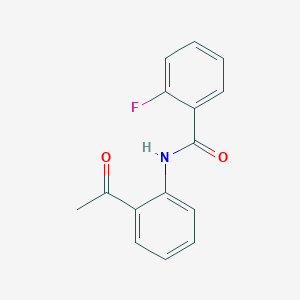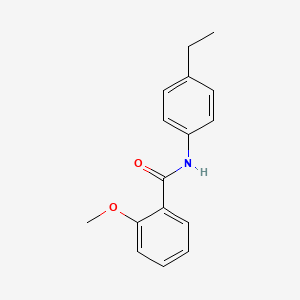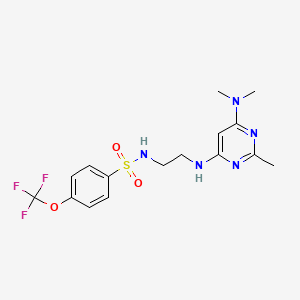
8-Methoxyquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxyquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 8-Methoxyquinoline-2-carbonitrile, they do provide insights into the chemistry of related 8-hydroxyquinoline derivatives and their applications. These compounds are known for their versatile ligand properties in coordination chemistry and have been used in various fields, including corrosion inhibition, metal ion sensing, and antimicrobial activity .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves various organic chemistry techniques. For instance, the papers describe the successful synthesis of 8-hydroxyquinoline derivatives using different synthetic routes, characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, and confirmed by elemental analysis . These methods are likely applicable to the synthesis of 8-Methoxyquinoline-2-carbonitrile, although specific details would depend on the functional groups involved.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical properties and applications. X-ray diffraction measurements have been used to solve the crystal structures of some derivatives, providing detailed information about their geometrical parameters . Density Functional Theory (DFT) and Hartree Fock (HF) methods have been employed to determine optimized geometrical parameters and to understand the intra charge transfer within these molecules .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, particularly as ligands in coordination chemistry. The reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, leading to the formation of distannoxanes, organostannate salts, and 8-methoxyquinolinium chloride, depending on the substituents on the tin atom . These reactions highlight the reactivity of the quinoline nitrogen and the potential for forming complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of these compounds have been studied using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization, revealing their potential as corrosion inhibitors . The adsorption of these molecules on surfaces follows the Langmuir adsorption isotherm, indicating a strong interaction with metal surfaces . UV-visible spectroscopy and theoretical calculations have been used to explore the electronic properties of these compounds, such as HOMO-LUMO energies and electronic dipole moments .
科学的研究の応用
Synthesis and Chemical Reactions
- 8-Methoxyquinoline-2-carbonitrile has been involved in various chemical reactions, showcasing its versatility in synthetic chemistry. For instance, it has been used in the reaction of aromatic heterocyclic nitro compounds with potassium cyanide, demonstrating its potential in creating diverse compounds under different conditions (Okamoto et al., 1969).
- The synthesis of various derivatives of 6-methoxyquinoline-3-carbonitrile has been explored, highlighting the compound's adaptability in forming new structures and potential applications in pharmaceutical and chemical industries (Hagrs et al., 2015).
Corrosion Inhibition and Material Science
- In the field of materials science, 8-methoxyquinoline-2-carbonitrile derivatives have shown promise as corrosion inhibitors, particularly for iron. Computational studies have supported their efficacy, indicating their potential application in protecting metals from corrosion (Erdoğan et al., 2017).
- Further research has confirmed the role of quinoline derivatives, including 8-methoxyquinoline-2-carbonitrile, as effective green corrosion inhibitors for mild steel in acidic mediums. This application is significant for industries seeking eco-friendly solutions to corrosion (Singh et al., 2016).
Chemosensors and Environmental Applications
- The compound has been utilized in the development of chemosensors, like the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which shows selective response to certain metal ions. This application is crucial for environmental monitoring and pollution detection (Prodi et al., 2001).
Herbicidal and Antimicrobial Activities
- Research on 8-methoxyquinoline-5-amino acetic acid, a derivative of 8-methoxyquinoline-2-carbonitrile, indicates its potential as a herbicide. The compound's ability to effectively dry out weeds suggests its use in agricultural applications (E. et al., 2015).
- The antimicrobial properties of various derivatives have been explored, offering insights into the compound's potential in combating bacterial and fungal infections (Rbaa et al., 2019).
Optoelectronic Applications
- The compound's derivatives have been studied for their optoelectronic properties, such as in the exploration of hydroquinoline derivatives. These studies help in understanding the potential of 8-methoxyquinoline-2-carbonitrile in electronic and photonic applications (Irfan et al., 2020).
Photochemical Properties
- The photohydrolysis of 6-methoxyquinoline, a related compound, in aqueous acetonitrile indicates the potential photochemical applications of 8-methoxyquinoline-2-carbonitrile derivatives. These studies contribute to our understanding of photochemical reactions and their practical applications (Townsend et al., 1994).
作用機序
将来の方向性
Compounds containing the 8-hydroxyquinoline moiety, such as 8-Methoxyquinoline-2-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
特性
IUPAC Name |
8-methoxyquinoline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSMTLWIGALEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinoline-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)
![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)



![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)
![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2514080.png)
![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)
